molecular formula C10H16N4 B152614 5-(4-Methylpiperazin-1-yl)pyridin-2-amine CAS No. 571189-49-6

5-(4-Methylpiperazin-1-yl)pyridin-2-amine

Katalognummer B152614
CAS-Nummer: 571189-49-6
Molekulargewicht: 192.26 g/mol
InChI-Schlüssel: QDMPMBFLXOWHRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 5-(4-Methylpiperazin-1-yl)pyridin-2-amine is a derivative of arylpiperazine, a class of compounds known for their affinity towards serotonin receptors, particularly the 5-HT1A receptor. Arylpiperazines are of significant interest in medicinal chemistry due to their potential therapeutic applications in treating various central nervous system disorders .

Synthesis Analysis

The synthesis of arylpiperazine derivatives typically involves nucleophilic substitution reactions. For instance, a related compound, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, was synthesized through a nucleophilic substitution of 1-methylpiperazine with a brominated precursor . This method suggests a possible route for the synthesis of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine, which may involve a similar strategy of using a suitable brominated compound to introduce the pyridin-2-amine moiety.

Molecular Structure Analysis

The molecular structure of arylpiperazine derivatives is crucial for their interaction with serotonin receptors. The presence of a methyl group on the piperazine ring and the specific positioning of substituents on the aromatic rings can significantly influence the binding affinity and selectivity of these compounds towards different serotonin receptor subtypes . The structural tautomerism observed in related Schiff base derivatives, as well as the importance of hydrogen bonding in stabilizing certain tautomeric forms, highlights the complexity of molecular interactions that can influence the biological activity of these compounds .

Chemical Reactions Analysis

Arylpiperazine derivatives can undergo various chemical reactions depending on their functional groups. The presence of a pyridin-2-amine moiety suggests potential for further functionalization through reactions such as acylation, alkylation, or the formation of Schiff bases. These reactions can be used to modify the compound's pharmacological profile or to create prodrugs with improved pharmacokinetic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine, such as solubility, melting point, and stability, would be influenced by its molecular structure. The presence of a basic piperazine ring and a pyridine nitrogen suggests that the compound would likely exist as a free base or as various salt forms, which could affect its solubility and absorption characteristics. The lipophilicity of the compound, dictated by the presence of aromatic and heteroaromatic rings, would also play a role in its ability to cross biological membranes and reach its target receptors in the central nervous system .

Wissenschaftliche Forschungsanwendungen

Enantioseparation and Detection

5-(4-Methylpiperazin-1-yl)pyridin-2-amine derivatives, specifically Pro-PPZ, have been employed as chiral derivatization reagents for the enantioseparation and ultrasensitive detection of chiral amines. This application is significant in the field of pharmacokinetics, as demonstrated in the analysis of (R)-1-aminoindan in saliva, providing insights into drug metabolism and chiral recognition in biological systems (Jin et al., 2020).

Histamine H4 Receptor Ligand Studies

Compounds containing 5-(4-Methylpiperazin-1-yl)pyridin-2-amine have been synthesized and studied as ligands for the histamine H4 receptor. This research aids in understanding the pharmacological properties of these compounds, with implications for developing new therapeutics for inflammation and pain (Altenbach et al., 2008).

Anticancer Research

The chemical derivatives of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine have shown significant anticancer activity in vitro. For example, Mannich bases derived from this compound exhibited potent cytotoxicity against various cancer cell lines, highlighting its potential in cancer treatment (Megally Abdo & Kamel, 2015).

Cholinesterase and Aβ-Aggregation Inhibitors

Research into 2,4-disubstituted pyrimidines, including those with a 5-(4-Methylpiperazin-1-yl)pyridin-2-amine moiety, has shown these compounds to be dual inhibitors of cholinesterase and amyloid-β aggregation. This suggests their potential utility in treating Alzheimer's disease (Mohamed et al., 2011).

Lipoxygenase Inhibition

Some derivatives of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine have been synthesized and evaluated as inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory processes. This research contributes to the development of anti-inflammatory drugs (Asghari et al., 2016).

Suzuki Cross-Coupling Reactions

5-(4-Methylpiperazin-1-yl)pyridin-2-amine derivatives have been synthesized via Suzuki cross-coupling reactions. These compounds have been studied for their potential applications in chiral dopants for liquid crystals and various biological activities (Ahmad et al., 2017).

Safety And Hazards

This compound is classified as dangerous, with the signal word "Warning" . It can cause severe skin burns and eye damage . Precautions should be taken to avoid breathing dusts or mists, and protective clothing, gloves, and eye/face protection should be worn . If swallowed, rinse mouth and do not induce vomiting . If inhaled, remove the person to fresh air and keep comfortable for breathing . If it gets in the eyes, rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name

5-(4-methylpiperazin-1-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-13-4-6-14(7-5-13)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMPMBFLXOWHRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624889
Record name 5-(4-Methylpiperazin-1-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methylpiperazin-1-yl)pyridin-2-amine

CAS RN

571189-49-6
Record name 5-(4-Methylpiperazin-1-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-methylpiperazin-1-yl)pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1-methyl-4-(6-nitropyridin-3-yl)piperazine (500 mg, 2.25 mmol) in ethanol (20 mL) was added 10% Pd/C (80 mg, 0.75 mmol) and the resulting mixture was stirred under a hydrogen atmosphere for 18 h. The reaction mixture was filtered through celite, washed with ethanol and concentrated to give 5-(4-methylpiperazin-1-yl)pyridin-2-amine.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

The suspension of 1-methyl-4-(6-nitropyridin-3-yl)piperazine (5 g, 22.5 mmol), NH4Cl (12 g, 225 mmol), and Fe (5 g, 5 mmol) was stirred in EtOH/H2O (1:1) (100 mL) at 80° C. for 3 h. TLC showed starting material 1-methyl-4-(6-nitropyridin-3-yl)piperazine disappeared. After filtration on a pad of Celite, the solvent was removed under vacuum. EA and brine were added into the mixture and the organic layer was separated, dried over Na2SO4 and concentrated at reduced pressure to give 2.5 g of 5-(4-methylpiperazin-1-yl)pyridin-2-amine (yield 60%). LCMS: (M+H)+ 193
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
EtOH H2O
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Methylpiperazin-1-yl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-(4-Methylpiperazin-1-yl)pyridin-2-amine
Reactant of Route 3
Reactant of Route 3
5-(4-Methylpiperazin-1-yl)pyridin-2-amine
Reactant of Route 4
Reactant of Route 4
5-(4-Methylpiperazin-1-yl)pyridin-2-amine
Reactant of Route 5
Reactant of Route 5
5-(4-Methylpiperazin-1-yl)pyridin-2-amine
Reactant of Route 6
5-(4-Methylpiperazin-1-yl)pyridin-2-amine

Citations

For This Compound
23
Citations
S Tadesse, M Yu, LB Mekonnen, F Lam… - Journal of Medicinal …, 2017 - ACS Publications
Cyclin D dependent kinases (CDK4 and CDK6) regulate entry into S phase of the cell cycle and are validated targets for anticancer drug discovery. Herein we detail the discovery of a …
Number of citations: 59 pubs.acs.org
M Sun, C Wang, P Wang, Q Ye, Y Zhou, J Li… - Bioorganic & Medicinal …, 2023 - Elsevier
Acute myeloid leukemia (AML) is characterized by fast progression and low survival rates, in which Fms-like tyrosine kinase 3 (FLT3) receptor mutations have been identified as driver …
Number of citations: 3 www.sciencedirect.com
Y Wang, X Chen, Y Yan, X Zhu, M Liu… - Journal of Medicinal …, 2020 - ACS Publications
Cyclin-dependent kinases (CDKs) are promising therapeutic targets for cancer therapy. Herein, we describe our efforts toward the discovery of a series of 5-chloro-N 4 -phenyl-N 2 -(…
Number of citations: 15 pubs.acs.org
H Zhao, X Hu, K Cao, Y Zhang, K Zhao, C Tang… - European Journal of …, 2018 - Elsevier
CDK4/6 pathway is an attractive target for development of anti-cancer drugs. Herein, we reported the design and synthesis of a series of 4,5-dihydro-1H-pyrazolo [4,3-h]quinazoline …
Number of citations: 11 www.sciencedirect.com
X Chen, Y Yan, Z Zhang, F Zhang, M Liu… - Journal of Medicinal …, 2021 - ACS Publications
Cathepsin C (Cat C) participates in inflammation and immune regulation by affecting the activation of neutrophil serine proteases (NSPs). Therefore, cathepsin C is an attractive target …
Number of citations: 5 pubs.acs.org
M Monier, D Abdel-Latif, A El-Mekabaty… - Current Organic …, 2019 - ingentaconnect.com
The aim of this work is to discuss the chemistry of pyrido[3,4-d]pyrimidines as one of the most important heterocyclic compounds with remarkable synthetic, biological and medical …
Number of citations: 25 www.ingentaconnect.com
X Li, T Yang, M Hu, Y Yang, M Tang, D Deng, K Liu… - Bioorganic …, 2022 - Elsevier
FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 4/6 (CDK4/6) inhibitors have been proven to play a significant role in tumor therapy. Herein, based on the previously …
Number of citations: 4 www.sciencedirect.com
K Yuan, M Ji, S Xie, Z Qiu, W Chen, W Min… - Journal of Medicinal …, 2021 - ACS Publications
Nowadays, the simultaneous inhibition of two or more pathways plays an increasingly important role in cancer treatment due to the complex and diverse pathogenesis of cancer, and …
Number of citations: 8 pubs.acs.org
S Yuan, DS Wang, H Liu, SN Zhang, WG Yang… - European Journal of …, 2023 - Elsevier
50 New drugs including 36 chemical entities and 14 biologics were approved by the US Food and Drug Administration during 2021. Among the marketed drugs, 31 new small molecule …
Number of citations: 10 www.sciencedirect.com
W Chen, M Ji, H Cheng, M Zheng, F Xia… - Journal of Medicinal …, 2022 - ACS Publications
Breast cancer is the most common tumor in women, and selective cyclin-dependent kinase (CDK) 4/6 inhibitors played an important role in the treatment of breast cancer. Therefore, …
Number of citations: 3 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.